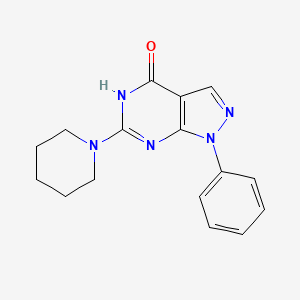
Pyrazole and thiophene derivative 3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazole and thiophene derivative 3 is a heterocyclic compound that combines the structural features of both pyrazole and thiophene rings. Pyrazole is a five-membered ring containing two adjacent nitrogen atoms, while thiophene is a five-membered ring containing a sulfur atom. The combination of these two rings in a single molecule imparts unique chemical and biological properties, making it a compound of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole and thiophene derivative 3 typically involves the reaction of cyanoacetylhydrazine with acetyl chloride to form an N-acyl derivative. This intermediate undergoes cyclization in the presence of sodium ethoxide to yield the pyrazole derivative. The pyrazole derivative is then further reacted with thiophene-containing compounds to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and green chemistry principles can make the industrial synthesis more sustainable and environmentally friendly .
化学反応の分析
Types of Reactions
Pyrazole and thiophene derivative 3 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the pyrazole or thiophene rings .
科学的研究の応用
Pyrazole and thiophene derivative 3 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials, such as organic semiconductors and dyes
作用機序
The mechanism of action of pyrazole and thiophene derivative 3 involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific biological activity being studied. Molecular modeling and docking studies can provide insights into the interactions between the compound and its targets .
類似化合物との比較
Similar Compounds
Pyrazole Derivatives: Compounds containing the pyrazole ring, such as 1-phenyl-3-methyl-5-pyrazolone.
Thiophene Derivatives: Compounds containing the thiophene ring, such as 2-acetylthiophene.
Thieno[2,3-b]pyridine Derivatives: Compounds containing fused thiophene and pyridine rings
Uniqueness
Pyrazole and thiophene derivative 3 is unique due to the combination of pyrazole and thiophene rings in a single molecule. This structural feature imparts distinct chemical and biological properties that are not observed in compounds containing only one of these rings.
特性
分子式 |
C16H17N5O |
|---|---|
分子量 |
295.34 g/mol |
IUPAC名 |
1-phenyl-6-piperidin-1-yl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H17N5O/c22-15-13-11-17-21(12-7-3-1-4-8-12)14(13)18-16(19-15)20-9-5-2-6-10-20/h1,3-4,7-8,11H,2,5-6,9-10H2,(H,18,19,22) |
InChIキー |
ULYRISNPZZRBFO-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















